molecular formula C26H25N3O3S B281157 N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Katalognummer B281157
Molekulargewicht: 459.6 g/mol
InChI-Schlüssel: WVQNEZZPZOMJEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ was initially developed as an anti-cancer drug due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. However, recent studies have identified additional therapeutic applications for QNZ, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases.

Wirkmechanismus

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. NF-κB is activated in response to a variety of stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell growth, survival, and inflammation. By inhibiting the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can reduce inflammation, inhibit cell growth, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in leukocyte recruitment. N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation in a variety of cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of NF-κB, making it a useful tool for studying the role of NF-κB in various cellular processes. However, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have off-target effects, including the inhibition of other transcription factors and enzymes. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One area of research is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of research is the identification of new therapeutic applications for N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases. Finally, future research could focus on improving the solubility and bioavailability of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, which could increase its usefulness as a therapeutic agent.

Synthesemethoden

The synthesis of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-butylphenylamine with 8-hydroxyquinoline to form 4-butylphenyl-8-hydroxyquinoline. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 4-aminobenzamide to form N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of NF-κB has made it a promising candidate for the treatment of cancer, inflammatory diseases, and autoimmune diseases. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have immunosuppressive effects, making it a potential treatment for organ transplant rejection and other autoimmune diseases.

Eigenschaften

Molekularformel

C26H25N3O3S

Molekulargewicht

459.6 g/mol

IUPAC-Name

N-(4-butylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C26H25N3O3S/c1-2-3-6-19-10-14-22(15-11-19)28-26(30)21-12-16-23(17-13-21)29-33(31,32)24-9-4-7-20-8-5-18-27-25(20)24/h4-5,7-18,29H,2-3,6H2,1H3,(H,28,30)

InChI-Schlüssel

WVQNEZZPZOMJEE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Kanonische SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.